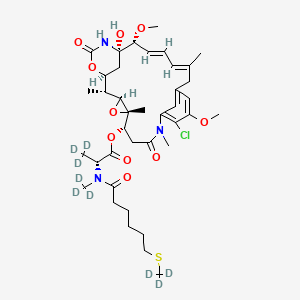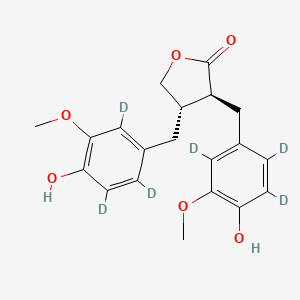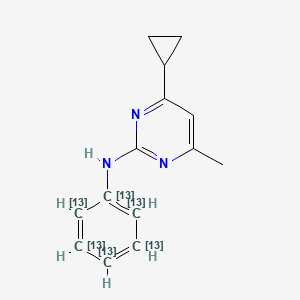
Cyprodinil-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyprodinil-13C6 is a stable isotope-labeled compound, specifically a labeled version of Cyprodinil. Cyprodinil is an anilinopyrimidine fungicide widely used in agriculture to control a variety of fungal pathogens. The labeled version, this compound, is used primarily in scientific research to trace and study the behavior and metabolism of Cyprodinil in various environments and biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyprodinil-13C6 involves the incorporation of six carbon-13 isotopes into the phenyl ring of Cyprodinil. The general synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Cyclopropyl and Methyl Groups: Cyclopropyl and methyl groups are introduced into the pyrimidine ring through alkylation reactions.
Incorporation of Carbon-13 Isotopes: The phenyl ring labeled with carbon-13 isotopes is synthesized separately and then coupled with the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the pyrimidine and phenyl ring precursors.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.
Purification and Quality Control: Purification of the final product using techniques such as chromatography, followed by rigorous quality control to ensure the isotopic purity and chemical integrity of this compound.
化学反应分析
Types of Reactions
Cyprodinil-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学研究应用
Cyprodinil-13C6 has a wide range of scientific research applications, including:
Environmental Studies: Used to trace the fate and behavior of Cyprodinil in the environment, including soil and water systems.
Metabolic Studies: Employed to study the metabolism of Cyprodinil in plants, animals, and microorganisms.
Pesticide Efficacy Evaluation: Used to evaluate the efficacy and degradation of Cyprodinil-based pesticides.
Analytical Chemistry: Utilized as a reference standard in analytical methods for detecting and quantifying Cyprodinil residues.
作用机制
Cyprodinil-13C6 exerts its effects by inhibiting the biosynthesis of methionine in phytopathogenic fungi. This inhibition disrupts protein synthesis and cell growth, leading to the death of the fungal cells. The molecular targets include enzymes involved in the methionine biosynthesis pathway, and the primary pathway affected is the sulfur amino acid biosynthesis pathway .
相似化合物的比较
Similar Compounds
Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action.
Fludioxonil: A phenylpyrrole fungicide that also targets fungal protein synthesis.
Boscalid: A carboxamide fungicide with a different mode of action but used for similar purposes.
Uniqueness of Cyprodinil-13C6
This compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in various research applications. This labeling provides a significant advantage in studying the environmental fate, metabolism, and efficacy of Cyprodinil compared to its non-labeled counterparts .
属性
分子式 |
C14H15N3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-cyclopropyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2+1,3+1,4+1,5+1,6+1,12+1 |
InChI 键 |
HAORKNGNJCEJBX-FLBQOMCMSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C3CC3 |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


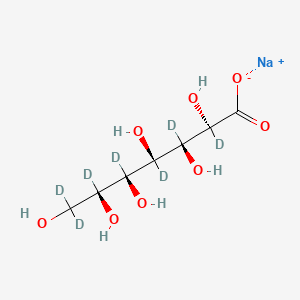
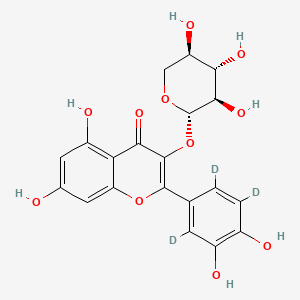

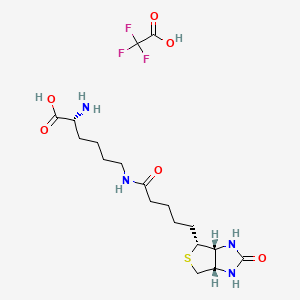
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
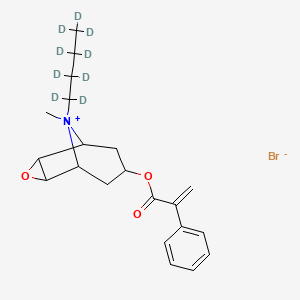
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
